molecular formula C9H14N2O B8524502 2-Dimethylaminomethyl-3-hydroxy-4-methylpyridine

2-Dimethylaminomethyl-3-hydroxy-4-methylpyridine

Cat. No.: B8524502
M. Wt: 166.22 g/mol
InChI Key: AWINCEWZDZOXHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Dimethylaminomethyl-3-hydroxy-4-methylpyridine is a useful research compound. Its molecular formula is C9H14N2O and its molecular weight is 166.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

2-[(dimethylamino)methyl]-4-methylpyridin-3-ol

InChI

InChI=1S/C9H14N2O/c1-7-4-5-10-8(9(7)12)6-11(2)3/h4-5,12H,6H2,1-3H3

InChI Key

AWINCEWZDZOXHT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)CN(C)C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution consisting of 3-hydroxy-4-methylpyridine (32.7 g.), 30% aqueous dimethylamine (46.5 ml.) and formalin (25 ml.) in water (50 ml.) was heated on a steam bath for a period of two hours. The cooled reaction solution was then extracted with ten-100 ml. portions of diethyl ether and the combined ether and extracts were subsequently dried over anhydrous magnesium sulfate and filtered. After removal of the volatile liquids by means of evaporation under reduced pressure, there was finally obtained an oil as residue which was subsequently distilled in vacuo to give pure 2-dimethylaminomethyl-3-hydroxy-4-methylpyridine (yield, 34.5 g.), b.p. 71°-74° C./0.6 mm. Hg. The corresponding dihydrochloride salt melted at 214°-217° C. (decomp.) after recrystallization from ethanol/diethyl ether.
Quantity
32.7 g
Type
reactant
Reaction Step One
Quantity
46.5 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

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